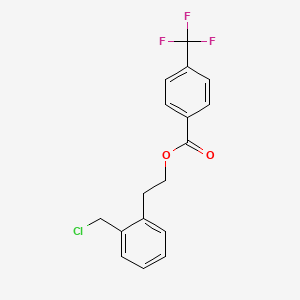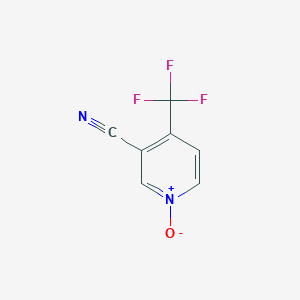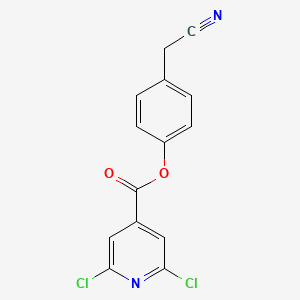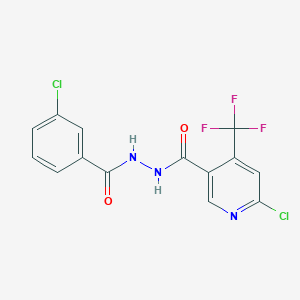
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of benzoyl compounds and has a molecular weight of 323.76 g/mol. CTB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate is not fully understood, but it is believed to involve the inhibition of dopamine reuptake and the modulation of sigma-1 receptor activity. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can bind to the dopamine transporter and prevent the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can also bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. The modulation of sigma-1 receptor activity by 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can affect these processes and lead to changes in cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate depend on the dose and route of administration. In vitro studies have shown that 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can inhibit dopamine reuptake and modulate sigma-1 receptor activity at micromolar concentrations. In vivo studies have shown that 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can cross the blood-brain barrier and accumulate in the brain, where it can affect dopamine signaling and neural activity. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has been shown to induce hyperactivity in rodents and increase the release of dopamine in the striatum. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has also been shown to have analgesic effects and reduce the expression of inflammatory cytokines in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has several advantages for lab experiments, including its high purity, stability, and specificity. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can be synthesized with high yield and purity using simple synthetic methods. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate is also stable under different conditions and can be stored for long periods without degradation. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate is also specific for the dopamine transporter and sigma-1 receptor, making it a useful tool for studying these proteins. However, 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate also has some limitations, including its potential toxicity and off-target effects. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can induce hyperactivity and other behavioral changes in rodents at high doses, and its long-term effects on neural function are not well understood.
Orientations Futures
There are several future directions for the research on 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate. One direction is to explore the potential therapeutic applications of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate and its derivatives. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has shown promising results in animal models of pain and inflammation, and further studies are needed to evaluate its efficacy and safety in humans. Another direction is to investigate the mechanism of action of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate and its interaction with other proteins. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can bind to the dopamine transporter and sigma-1 receptor, but its effects on other proteins are not well understood. Finally, the development of new synthetic methods for 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate and its derivatives can lead to the discovery of novel compounds with improved pharmacological properties.
Applications De Recherche Scientifique
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has been used as a retrograde tracer to study the connectivity of neural circuits. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can be injected into a specific brain region, and its uptake and transport can be monitored to identify the neurons that project to the injection site. In pharmacology, 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has been used as a ligand to study the binding properties of different receptors. 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can bind to the dopamine transporter, sigma-1 receptor, and other proteins, and its binding affinity can be measured using radioligand binding assays. In medicinal chemistry, 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has been used as a scaffold to design novel compounds with potential therapeutic applications. By modifying the structure of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate, new compounds can be synthesized and tested for their biological activity.
Propriétés
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3O2/c18-11-14-4-2-1-3-12(14)9-10-23-16(22)13-5-7-15(8-6-13)17(19,20)21/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHVNBWNFODDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC(=O)C2=CC=C(C=C2)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloroisonicotinaldehyde 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041400.png)
![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041403.png)


![2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041408.png)

![N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide](/img/structure/B3041412.png)

![2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041414.png)


![N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide](/img/structure/B3041420.png)
![N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea](/img/structure/B3041421.png)
